molecular formula C9H12O3 B1584894 2,6-Dimethoxy-4-methylphenol CAS No. 6638-05-7

2,6-Dimethoxy-4-methylphenol

Cat. No. B1584894
Key on ui cas rn: 6638-05-7
M. Wt: 168.19 g/mol
InChI Key: ZFBNNSOJNZBLLS-UHFFFAOYSA-N
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Patent
US07230141B2

Procedure details

According to Liebigs Annalen der Chemie 1976, Issue 7/8, page 1445, in a similar manner syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is hydrogenated in the presence of 10% palladium on activated carbon, also in glacial acetic acid, to give 4-hydroxy-3,5-dimethoxytoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1>[Pd].C(O)(=O)C>[OH:8][C:7]1[C:9]([O:10][CH3:11])=[CH:12][C:2]([CH3:1])=[CH:3][C:4]=1[O:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1OC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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